
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with an indene-1,3-dione moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . This method provides good yields and is metal-free, making it an environmentally friendly option. Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . This method is highly efficient and provides excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions to introduce different functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups into the molecule.
Scientific Research Applications
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications due to its unique structure and biological activities .
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as benzofuran derivatives and indene-1,3-dione derivatives .
Benzofuran Derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities, such as anti-tumor and antibacterial properties.
Indene-1,3-dione Derivatives:
The uniqueness of this compound lies in its combined structure, which imparts unique properties and activities not found in the individual benzofuran or indene-1,3-dione derivatives.
Properties
Molecular Formula |
C17H10O3 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(1-benzofuran-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-1-2-7-12(11)17(19)15(16)13-9-20-14-8-4-3-5-10(13)14/h1-9,15H |
InChI Key |
ITZAIGKXOAHYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=COC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


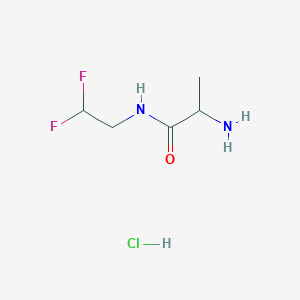

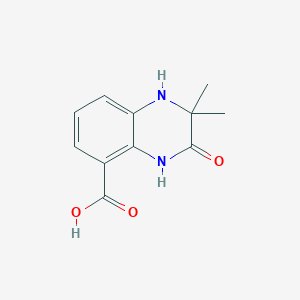


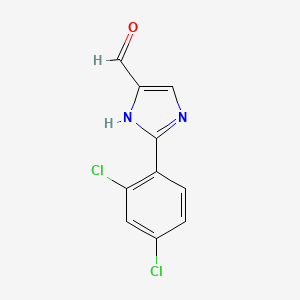
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
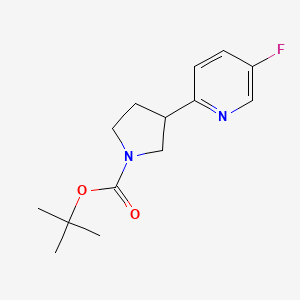
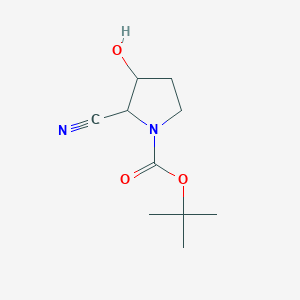
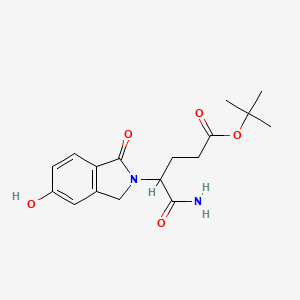
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)


![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
